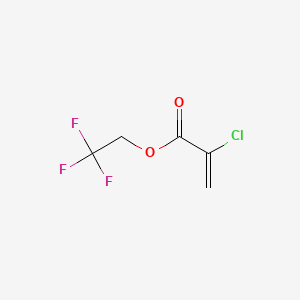

2,2,2-Trifluoroethyl 2-chloroacrylate

Description

Structure

3D Structure

Properties

CAS No. |

74359-02-7 |

|---|---|

Molecular Formula |

C5H4ClF3O2 |

Molecular Weight |

188.53 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl 2-chloroprop-2-enoate |

InChI |

InChI=1S/C5H4ClF3O2/c1-3(6)4(10)11-2-5(7,8)9/h1-2H2 |

InChI Key |

BOASSOYETJYEJF-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(=O)OCC(F)(F)F)Cl |

Related CAS |

74359-03-8 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,2 Trifluoroethyl 2 Chloroacrylate

Direct Esterification and Transesterification Routes

Direct esterification of 2-chloroacrylic acid with 2,2,2-trifluoroethanol (B45653) presents a theoretically straightforward approach to 2,2,2-Trifluoroethyl 2-chloroacrylate (B1238316). This method, however, is fraught with practical difficulties. 2-Chloroacrylic acid and its derivatives are highly susceptible to polymerization, particularly in the presence of heat or acidic catalysts, which are typically required for esterification. tandfonline.com

Transesterification offers a more viable alternative. This process involves the reaction of a readily available alkyl 2-chloroacrylate, such as methyl 2-chloroacrylate, with 2,2,2-trifluoroethanol. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical acid-catalyzed transesterification, a proton source facilitates the substitution of the alkoxy group. To drive the equilibrium towards the desired product, the lower-boiling alcohol byproduct (in this case, methanol) is continuously removed from the reaction mixture.

Basic conditions for transesterification can also be employed, often utilizing an alkoxide of the desired alcohol. masterorganicchemistry.com The mechanism under basic conditions proceeds through a nucleophilic addition-elimination pathway.

| Parameter | Direct Esterification | Transesterification |

| Reactants | 2-Chloroacrylic acid, 2,2,2-Trifluoroethanol | Methyl 2-chloroacrylate, 2,2,2-Trifluoroethanol |

| Catalyst | Strong acid (e.g., H₂SO₄) | Acid (e.g., p-TsOH) or Base (e.g., NaOCH₂CF₃) |

| Key Challenge | High risk of polymerization of 2-chloroacrylic acid. tandfonline.com | Reversible reaction requiring removal of byproduct. |

Alternative Synthetic Pathways for α-Chloroacrylate Monomers

Given the challenges associated with direct esterification and the handling of potentially explosive precursors like 2-chloroacryloyl chloride, alternative synthetic strategies are often preferred for α-chloroacrylate monomers. tandfonline.com A prominent and more controlled method involves a two-step sequence starting from a saturated precursor.

This pathway commences with the esterification of 2,3-dichloropropionyl chloride with 2,2,2-trifluoroethanol. This reaction proceeds readily to form the stable intermediate, 2,2,2-Trifluoroethyl 2,3-dichloropropionate. The subsequent step involves a dehydrochlorination reaction, where a base is used to eliminate a molecule of hydrogen chloride, thereby introducing the double bond to yield the target monomer, 2,2,2-Trifluoroethyl 2-chloroacrylate. tandfonline.com

This two-step approach circumvents the use of the highly reactive 2-chloroacrylic acid and allows for greater control over the reaction, minimizing polymerization. tandfonline.com

Two-Step Synthetic Pathway:

Esterification: 2,3-Dichloropropionyl chloride + 2,2,2-Trifluoroethanol → 2,2,2-Trifluoroethyl 2,3-dichloropropionate + HCl

Dehydrochlorination: 2,2,2-Trifluoroethyl 2,3-dichloropropionate + Base → this compound + Base·HCl

Optimization of Reaction Parameters for Monomer Synthesis and Purity Profile

The successful synthesis of this compound with a high purity profile hinges on the careful optimization of several reaction parameters.

For the two-step synthesis , the initial esterification of 2,3-dichloropropionyl chloride with 2,2,2-trifluoroethanol is generally a high-yield reaction. Optimization here involves controlling the reaction temperature to prevent side reactions and ensuring the efficient removal of the HCl byproduct. The dehydrochlorination step is critical and requires careful selection of the base and solvent. A non-nucleophilic, sterically hindered base is often preferred to favor elimination over substitution. The reaction temperature must be controlled to prevent polymerization of the newly formed monomer.

In the case of transesterification , the choice of catalyst is paramount. For acid-catalyzed reactions, the catalyst concentration must be sufficient to promote the reaction but low enough to minimize polymerization. The efficiency of the removal of the alcohol byproduct (e.g., by distillation) directly impacts the final yield.

Regardless of the synthetic route, the inclusion of a polymerization inhibitor is crucial during the reaction and subsequent purification steps. Phenolic compounds are commonly used for this purpose.

Purification of the final monomer is typically achieved by vacuum distillation. This not only separates the product from unreacted starting materials and byproducts but also helps to minimize thermal stress on the sensitive monomer, further reducing the risk of polymerization. The purity of the final product is typically assessed by gas chromatography (GC) and confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

| Parameter | Optimization Strategy | Impact on Purity |

| Reaction Temperature | Maintain optimal range for each step to balance reaction rate and side reactions. | Prevents thermal degradation and polymerization. |

| Catalyst/Base | Select appropriate type and concentration for the specific reaction. | Minimizes side product formation. |

| Polymerization Inhibitor | Add an effective inhibitor during reaction and purification. | Prevents loss of monomer to polymer formation. |

| Purification Method | Employ vacuum distillation. | Removes impurities and unreacted materials effectively. |

Polymerization Studies of 2,2,2 Trifluoroethyl 2 Chloroacrylate and Its Derivatives

Homopolymerization Investigations

The presence of both a trifluoroethyl group and a chlorine atom on the acrylate (B77674) backbone presents unique challenges and opportunities in polymerization.

Conventional Free Radical Polymerization Mechanisms

Conventional free radical polymerization of monomers like 2,2,2-Trifluoroethyl 2-chloroacrylate (B1238316) is typically initiated by thermal or photochemical decomposition of an initiator molecule to generate active radical species. Common initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides. For instance, radical copolymerization of 2,2,2-trifluoroethyl methacrylate (B99206) (a related monomer) with various comonomers has been successfully initiated using AIBN or tert-butyl peroxypivalate. researchgate.netresearchgate.net The polymerization proceeds via the standard steps of initiation, propagation, and termination. However, the reactivity of α-substituted acrylates in radical polymerization can be influenced by the nature of the substituent.

Anionic Polymerization Reactivity and Pathways

Anionic polymerization is a chain-growth polymerization that involves an anionic active center. While highly effective for certain monomers, its application to α-substituted acrylates, especially those with electron-withdrawing groups like 2,2,2-Trifluoroethyl 2-chloroacrylate, can be complex. Generally, highly electron-withdrawing monomers are susceptible to anionic polymerization. researchgate.net However, the presence of the α-chloro substituent can lead to side reactions, potentially complicating the polymerization process. The stability of the propagating anion and the choice of initiator and solvent are critical factors for successful anionic polymerization of such monomers.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that can be applied to a wide range of monomers, including fluorinated acrylates. unc.eduyoutube.comrsc.orgnih.gov The RAFT process involves a chain transfer agent (CTA) that reversibly deactivates the propagating radical, allowing for controlled chain growth. For fluorinated acrylates, the choice of CTA is crucial for achieving good control over the polymerization.

Research on the RAFT polymerization of a similar monomer, 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), has shown that specific CTAs, such as 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid (CTA2), can provide excellent control, leading to polymers with low dispersity (Đ < 1.10). researchgate.netrsc.org Both thermal and photo-initiated RAFT polymerizations have been successfully demonstrated for fluorinated acrylates, with photo-RAFT offering the advantage of room temperature polymerization without the need for external radical sources. researchgate.netrsc.org

Table 1: RAFT Polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) - Thermal Conditions

| CTA | Apparent Molar Mass (Mn,SEC) | Dispersity (Đ) |

|---|---|---|

| CTA1 (3,5-dimethyl-1H-pyrazole-1-carbodithioate) | - | - |

| CTA2 (4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid) | ~37.8 kg/mol | < 1.10 |

| CTA3 (dibenzyl trithiocarbonate) | - | - |

| CTA4 (Ethyl 2-(phenylcarbonothioylthio) propionate) | - | - |

Data sourced from studies on a closely related monomer, FATRIFE, to illustrate the effectiveness of different CTAs. researchgate.netrsc.org

Table 2: Photo-RAFT Polymerization of FATRIFE using CTA2

| Molar Mass (up to) | Dispersity (Đ) | Conditions |

|---|---|---|

| 25.3 kg/mol | < 1.10 | White LED lamps, room temperature |

This demonstrates the feasibility of controlled polymerization under mild, light-induced conditions. researchgate.netrsc.org

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. cmu.eduacs.org For acrylates, ATRP can be very effective, allowing for the synthesis of well-defined polymers. cmu.edu The success of ATRP for α-substituted acrylates depends on the nature of the α-substituent and the choice of the initiator, catalyst, and ligand. cmu.edu

The general mechanism involves the reversible activation of a dormant alkyl halide initiator by a transition metal complex to form a propagating radical. acs.org For α-chloroacrylates, an initiator with a similar structure, such as an α-halopropionate, is often a good choice. cmu.edu The polymerization of acrylates can be carried out at ambient temperatures with high rates using suitable ligands like tris[2-(dimethylamino)ethyl]amine (B34753) (Me6-TREN). cmu.edu

Table 3: ATRP of Methyl Acrylate at Ambient Temperature

| Ligand | Conversion | Time | Polydispersity (Mw/Mn) |

|---|---|---|---|

| Me6TREN | 85% | 15 min | 1.18 |

| dNbpy | 82% | 480 min | ~1.1 |

This table highlights the significant rate enhancement achieved with the Me6TREN ligand in the ATRP of a standard acrylate, a principle applicable to substituted acrylates. cmu.edu

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical chain. This method is particularly effective for the polymerization of styrenic monomers but can also be applied to acrylates, although often requiring specific conditions or the use of accelerating agents. The success of NMP for α-substituted acrylates like this compound would depend on the stability of the dormant species and the equilibrium constant for the reversible cleavage. Further research would be needed to establish optimal conditions for the NMP of this specific monomer.

Copolymerization Behavior with Diverse Monomers

The introduction of a chlorine atom on the α-position and a trifluoroethyl group on the ester moiety of the acrylate monomer is expected to significantly influence its copolymerization behavior. These substitutions can affect the reactivity of the monomer and the properties of the resulting copolymer.

In a related context, the copolymerization of 2,2,2-trifluoroethyl methacrylate (TFEMA), which shares the trifluoroethyl ester group, with methyl acrylate has been investigated. The reactivity ratios for this system were determined, providing insight into the influence of the fluorinated group on copolymerization.

The copolymerization of this compound with other fluorinated acrylates and methacrylates would be expected to yield copolymers with a high fluorine content, leading to unique surface properties and thermal stability. Research on the copolymerization of various fluorinated monomers provides a basis for understanding these systems. For example, the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF) has been reported, leading to statistical copolymers. researchgate.netrsc.org In this study, it was noted that MAF does not undergo radical homopolymerization, and its incorporation into the copolymer was limited. researchgate.net

Similarly, the copolymerization of 2,2,2-trifluoroethyl methacrylate (TFEMA) with tert-butyl-α-trifluoromethacrylate (TBTFMA) has been explored. researchgate.net The reactivity ratios indicated that TFEMA is significantly more reactive than TBTFMA, resulting in copolymers with micro-blocks of poly(TFEMA). researchgate.net These studies highlight the diverse copolymerization behaviors that can arise from different combinations of fluorinated monomers.

Monomer reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the relative reactivity of a propagating radical chain ending in one monomer unit towards the same monomer versus the other comonomer. These ratios are typically determined from experimental data of copolymer composition at low monomer conversions. The Fineman-Ross and Kelen-Tüdös methods are two widely used linear graphical methods for this purpose. rsc.orgnih.govsemanticscholar.org

The Fineman-Ross equation is given by:

G = H * r₁ - r₂

where G and H are functions of the monomer feed mole fractions (f₁, f₂) and the resulting copolymer mole fractions (F₁, F₂). A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.

The Kelen-Tüdös method is a modification that aims to provide a more even distribution of data points:

η = (r₁ + r₂/α) * ξ - r₂/α

where η and ξ are functions of G and H, and α is an arbitrary constant. A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined.

While specific reactivity ratios for this compound are not available, a study on the radical copolymerization of acrylonitrile (B1666552) (AN) with the structurally similar 2,2,2-Trifluoroethyl acrylate (ATRIF) provides valuable insight. researchgate.net The reactivity ratios for this system were determined using both the Fineman-Ross and Kelen-Tüdös methods. researchgate.net

Table 1: Monomer Reactivity Ratios for the Copolymerization of Acrylonitrile (M₁) with 2,2,2-Trifluoroethyl acrylate (M₂) at 70°C researchgate.net

| Method | r₁ (AN) | r₂ (ATRIF) |

| Fineman-Ross | 1.25 ± 0.04 | 0.93 ± 0.05 |

| Kelen-Tüdös | 1.25 ± 0.04 | 0.93 ± 0.05 |

The product of the reactivity ratios (r₁ * r₂) for the AN/ATRIF system is close to 1, suggesting a tendency towards random copolymerization. researchgate.net This study also determined the Alfrey-Price Q and e values for ATRIF, which are parameters that describe the general reactivity and polarity of a monomer, respectively. researchgate.net

Table 2: Alfrey-Price Q and e Values for 2,2,2-Trifluoroethyl acrylate (ATRIF) researchgate.net

| Monomer | Q | e |

| ATRIF | 0.62 | 0.93 |

Polymerization Kinetics and Mechanistic Elucidation

The propagation rate constant (kₚ) quantifies the rate at which monomer units add to a growing polymer chain. Pulsed-laser polymerization (PLP) coupled with size-exclusion chromatography (SEC) is a powerful technique for the accurate determination of kₚ. cmu.eduresearchgate.net This method involves initiating polymerization with short laser pulses and analyzing the molecular weight distribution of the resulting polymer. The position of the low molecular weight peak in the SEC chromatogram is directly related to the propagation rate. While specific kₚ values for this compound have not been reported, studies on other acrylates and methacrylates have established a range of kₚ values. For example, the kₚ for methyl methacrylate has been extensively studied and serves as a benchmark in radical polymerization kinetics.

The termination rate constant (kₜ) describes the rate at which growing polymer chains are deactivated, typically through combination or disproportionation. The single-pulse (SP)-PLP method, which monitors the decay of monomer concentration after a single laser pulse using time-resolved spectroscopy, allows for the determination of the ratio kₜ/kₚ. cmu.edu By combining this with the kₚ value obtained from PLP-SEC, an individual value for kₜ can be obtained. cmu.edu The termination rate is known to be highly dependent on factors such as monomer conversion and the viscosity of the polymerization medium. As with the propagation rate constant, specific kₜ values for this compound are not present in the current body of scientific literature. However, the methodologies for their determination are well-established and could be applied to this monomer in future research. researchgate.net

Influence of Electronegative Substituents on Polymerization Reactivity

The reactivity of a vinyl monomer in polymerization is significantly influenced by the electronic nature of its substituents. In the case of this compound, both the chlorine atom at the α-position and the trifluoroethyl group in the ester moiety are highly electronegative.

The chlorine atom directly attached to the double bond has a profound effect on the monomer's reactivity. It enhances the electrophilicity of the monomer, which can influence its interaction with initiators and propagating radical chains. This increased electrophilicity can also affect the stability of the resulting polymer.

The 2,2,2-trifluoroethyl group, while not directly attached to the double bond, exerts a strong electron-withdrawing inductive effect through the ester linkage. This effect can further modulate the electron density of the acrylate system. In related fluorinated acrylates, the presence of fluoroalkyl groups has been shown to improve various polymer properties, such as photochemical stability. For instance, studies on the radical copolymerization of 2,2,2-trifluoroethyl methacrylate (MATRIFE) have demonstrated its high reactivity. researchgate.net The combination of both the α-chloro and the trifluoroethyl substituents in this compound is expected to result in a monomer with unique reactivity, likely leading to polymers with enhanced thermal and chemical stability.

The copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF) has been investigated, revealing that the reactivity ratios are influenced by the electronegative substituents. rsc.org In this case, FATRIFE was found to be the more reactive monomer. rsc.org This suggests that the electron-withdrawing nature of the substituents plays a crucial role in determining the incorporation of monomers into the copolymer chain.

A summary of the expected influence of these electronegative substituents is presented in the table below.

| Substituent | Position | Expected Influence on Reactivity |

| Chlorine | α-position to the carbonyl group | Increases the electrophilicity of the double bond, potentially affecting initiation and propagation rates. |

| 2,2,2-Trifluoroethyl | Ester group | Exerts a strong electron-withdrawing inductive effect, influencing the overall electron density and stability of the monomer and resulting polymer. |

Role of Initiator Systems and Catalyst Systems in Reaction Evolution

The choice of initiator or catalyst system is critical in controlling the polymerization of vinyl monomers, dictating the reaction mechanism, and influencing the properties of the final polymer. For this compound, various polymerization techniques can be envisaged, each employing different initiation or catalytic systems.

Free Radical Polymerization: This is a common method for polymerizing acrylates. Thermal initiators such as 2,2'-azobis(isobutyronitrile) (AIBN) and benzoyl peroxide (BPO) are frequently used. sigmaaldrich.com These compounds decompose upon heating to generate free radicals that initiate the polymerization chain reaction. sigmaaldrich.com For instance, copolymers of 2,2,2-trifluoroethyl methacrylate and other monomers have been successfully synthesized using AIBN. researchgate.net Photoinitiators can also be employed, which generate radicals upon exposure to light. nih.gov

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control over molecular weight, polydispersity, and polymer architecture. The RAFT polymerization of a structurally similar monomer, 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), has been successfully demonstrated using various chain transfer agents (CTAs). rsc.org This suggests that a similar approach could be applied to this compound to synthesize well-defined polymers.

Catalyst Systems: For certain types of polymerization, such as coordination polymerization, specific catalyst systems are required. Ziegler-Natta catalysts, which are typically based on transition metals from Groups IV through VIB (like titanium, chromium, or vanadium) combined with an organoaluminum co-catalyst, are widely used for the polymerization of olefins. google.com While less common for acrylates, modifications of these systems or other coordination catalysts could potentially be used to control the stereochemistry of the resulting polymer.

The following table summarizes potential initiator and catalyst systems for the polymerization of this compound.

| Polymerization Technique | Initiator/Catalyst System | Key Features |

| Free Radical Polymerization | Thermal Initiators (e.g., AIBN, BPO) | Initiated by heat; widely used for acrylate polymerization. sigmaaldrich.com |

| Photoinitiators | Initiated by light; allows for spatial and temporal control of polymerization. nih.gov | |

| Controlled Radical Polymerization | RAFT (with appropriate CTA) | Provides good control over polymer molecular weight and architecture. rsc.org |

| Coordination Polymerization | Ziegler-Natta type catalysts | Potential for stereochemical control of the polymer chain. google.com |

Solvent Effects on Polymerization Kinetics and Stereochemistry

The solvent in which a polymerization is conducted can have a significant impact on the reaction kinetics and the stereochemistry of the resulting polymer. These effects arise from interactions between the solvent and the monomer, the propagating radical, and the growing polymer chain.

Kinetics: The choice of solvent can influence the rate of polymerization. For example, in the radical copolymerization of 2-hydroxyethyl methacrylate (HEMA) and butyl methacrylate (BMA), the solvent was found to have a significant impact on the composition-averaged propagation rate coefficient. nih.gov Polar solvents can interact with polar monomers and radicals, stabilizing them and thus affecting their reactivity. mdpi.com For a polar monomer like this compound, the polarity of the solvent is expected to play a crucial role. Solvents capable of hydrogen bonding can also influence polymerization kinetics, particularly if the monomer or the resulting polymer has hydrogen-bonding capabilities. nih.gov Studies on the free-radical polymerization of methyl methacrylate have shown that solvents can affect the initiation rate and the propagation rate coefficient. researchgate.net

The table below outlines the potential effects of different solvent types on the polymerization of this compound.

| Solvent Type | Potential Effect on Kinetics | Potential Effect on Stereochemistry |

| Non-polar (e.g., Toluene, Xylene) | May lead to different propagation rates compared to polar solvents. | May have a limited effect on stereocontrol unless specific template effects are present. |

| Polar Aprotic (e.g., DMF, DMSO) | Can stabilize polar transition states, potentially increasing the polymerization rate. nih.gov | May influence chain conformation and thus tacticity through dipole-dipole interactions. |

| Polar Protic (e.g., Alcohols) | Can engage in hydrogen bonding, which may alter monomer reactivity. nih.gov | The potential for hydrogen bonding with the carbonyl group could influence the direction of monomer addition. |

Advanced Characterization Techniques for Poly 2,2,2 Trifluoroethyl 2 Chloroacrylate and Its Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of Poly(2,2,2-Trifluoroethyl 2-chloroacrylate). Through different NMR techniques, it is possible to probe the polymer's monomer incorporation, end-group composition, and the microstructure of the polymer backbone.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for confirming the incorporation of the 2,2,2-Trifluoroethyl 2-chloroacrylate (B1238316) monomer into the polymer structure. By analyzing the chemical shifts and integration of the proton signals, researchers can verify the presence of the characteristic protons of the monomer unit within the polymer chain. Specifically, the quartet signal corresponding to the methylene (B1212753) protons (-OCH₂CF₃) and the signals from the polymer backbone protons provide direct evidence of successful polymerization.

Furthermore, ¹H NMR is crucial for end-group analysis, which helps in understanding the polymerization mechanism and in calculating the number-average molecular weight (Mₙ) of the polymer, especially in controlled polymerization techniques. The signals from protons of the initiator fragments at the chain ends can be distinguished from the repeating monomer units. The ratio of the integral of these end-group protons to that of the repeating units allows for the determination of Mₙ.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) offers deeper insight into the microstructure of the Poly(this compound) backbone. The chemical shifts of the carbonyl carbon and the carbons in the polymer backbone are sensitive to the stereochemistry of the polymer chain (tacticity). Analysis of the fine structure of these peaks can reveal the relative amounts of isotactic, syndiotactic, and atactic triads, which in turn influences the physical and mechanical properties of the polymer. For copolymers, ¹³C NMR can also provide information on the sequence distribution of the different monomer units.

Given the presence of the trifluoromethyl (-CF₃) group, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a particularly powerful technique for characterizing Poly(this compound). ¹⁹F NMR is highly sensitive and provides a clean spectrum due to the absence of other fluorine signals in many polymerization systems. The chemical shift of the -CF₃ group can be used to monitor the conversion of the monomer to polymer. As polymerization proceeds, the chemical environment of the fluorine nuclei changes, leading to a shift in the ¹⁹F NMR signal. This allows for real-time tracking of the polymerization kinetics. rsc.org In copolymers, the ¹⁹F NMR spectrum can also be used to determine the molar composition of the fluorinated monomer. rsc.org

| Technique | Information Obtained |

| ¹H NMR | Monomer Incorporation, End-Group Analysis, Mₙ Calculation |

| ¹³C NMR | Polymer Backbone Microstructure, Tacticity, Monomer Sequence Distribution |

| ¹⁹F NMR | Fluorine Environment, Monomer Conversion, Copolymer Composition |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in Poly(this compound). The FTIR spectrum of the polymer will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key vibrational bands for Poly(this compound) include:

C=O Stretching: A strong absorption band typically in the region of 1740-1760 cm⁻¹, characteristic of the ester carbonyl group.

C-F Stretching: Strong absorption bands in the range of 1100-1300 cm⁻¹, corresponding to the C-F bonds of the trifluoroethyl group.

C-O Stretching: Bands associated with the ester C-O linkage.

C-Cl Stretching: A band in the lower frequency region (typically 600-800 cm⁻¹) indicating the presence of the chlorine atom on the backbone.

C-H Stretching: Bands from the methylene and methine groups in the polymer backbone.

FTIR is particularly useful for confirming the polymerization of the monomer by observing the disappearance of the C=C double bond absorption band from the acrylate (B77674) group, which is typically present in the monomer spectrum around 1630-1640 cm⁻¹.

| Functional Group | Characteristic FTIR Absorption Range (cm⁻¹) |

| Ester Carbonyl (C=O) | 1740-1760 |

| Carbon-Fluorine (C-F) | 1100-1300 |

| Carbon-Chlorine (C-Cl) | 600-800 |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity Index Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. lcms.czlcms.cz For Poly(this compound), GPC analysis provides crucial information about the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the Polydispersity Index (PDI = Mₙ/Mₙ). lcms.cz

The PDI value is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often a goal in controlled polymerization methods. The molecular weight characteristics directly impact the polymer's mechanical, thermal, and solution properties. The choice of eluent and calibration standards (e.g., polystyrene or polymethylmethacrylate) is critical for obtaining accurate results. lcms.cz

| Parameter | Description |

| Mₙ (Number-Average Molecular Weight) | The total weight of the polymer divided by the total number of polymer molecules. |

| Mₙ (Weight-Average Molecular Weight) | An average that takes into account the molecular weight of each chain. |

| PDI (Polydispersity Index) | A measure of the distribution of molecular weights in a given polymer sample (Mₙ/Mₙ). |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For Poly(this compound), XPS is invaluable for analyzing the surface properties of films or coatings made from the polymer.

XPS analysis can confirm the presence of carbon, oxygen, fluorine, and chlorine on the polymer surface. High-resolution scans of the C 1s, O 1s, F 1s, and Cl 2p regions provide information about the chemical bonding environments. For instance, the C 1s spectrum can be deconvoluted into several peaks corresponding to C-C/C-H, C-Cl, C-O, C=O, and CF₃ environments. This level of detail is critical for understanding surface segregation in copolymers and for assessing surface modification or contamination.

| Element | XPS Signal | Information Provided |

| Carbon | C 1s | Bonding environments (C-C, C-H, C-Cl, C-O, C=O, CF₃) |

| Oxygen | O 1s | Bonding in ester groups (C=O, C-O) |

| Fluorine | F 1s | Presence and state of the trifluoromethyl group |

| Chlorine | Cl 2p | Presence and state of the chlorine atom |

Scanning Electron Microscopy (SEM) for Morphological Analysis of Polymeric Materials

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of polymeric materials at the micro and nano-scale. In the context of fluorinated polyacrylates, SEM is instrumental in examining the surface features of films, the shape and uniformity of latex particles, and the structure of composite materials.

The process involves scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. For polymeric materials, which are typically non-conductive, a thin conductive coating (e.g., gold or carbon) is often applied to the surface to prevent the build-up of static charge.

In studies of related fluorinated polymers, SEM has been effectively used to:

Assess Film Homogeneity: To examine the smoothness and uniformity of polymer films cast from solution or emulsion.

Determine Particle Morphology: To observe the shape, size, and aggregation of polymer particles synthesized via emulsion or dispersion polymerization.

Analyze Composite Structures: To investigate the dispersion of fillers or the structure of core-shell nanoparticles within a polymer matrix.

Research Findings from Analogous Polymers:

SEM studies on polymers similar to Poly(this compound) have revealed key morphological features. For instance, SEM characterization of Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) latex has shown the formation of uniform spherical particles. researchgate.netresearchgate.net In another application, SEM was used to confirm the alteration of the surface appearance of polypropylene (B1209903) fabric after being grafted with 2,2,2-trifluoroethyl methacrylate (B99206) (TFEM), indicating a successful surface modification. researchgate.net

Table 1: SEM Morphological Analysis of Related Fluorinated Polymers

| Polymer System | SEM Observation | Key Finding | Reference |

|---|---|---|---|

| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) Latex | Analysis of dried latex particles | Latex morphology consists of uniform spheres with diameters in the range of 110–125 nm. | researchgate.netresearchgate.net |

| 2,2,2-trifluoroethyl methacrylate (TFEM) grafted on Polypropylene Fabric | Surface analysis of the grafted fabric | The appearance and chemical characteristics of the fabric surface were completely altered compared to the original fabric. | researchgate.net |

| Thin film of Poly(2,2,2-trifluoroethyl acrylate) (PTFEA) on Aluminum Alloy | Surface characterization of the deposited film | The polymeric film was approximately 10 nm thick with nonuniform deposition at this scale. |

Dynamic Light Scattering (DLS) for Particle Size and Distribution in Emulsion Polymerization Systems

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles in suspension or solution, making it ideal for characterizing latexes produced via emulsion polymerization. cityu.edu.hknih.gov The technique is particularly valuable for monitoring particle growth during polymerization and for quality control of the final emulsion product.

DLS operates by illuminating a sample with a laser beam and analyzing the fluctuations in the intensity of the scattered light. cityu.edu.hk These fluctuations are caused by the Brownian motion of the particles in the liquid medium. nih.gov Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. nih.gov By analyzing the time-dependent fluctuations using an autocorrelator, the diffusion coefficient of the particles can be determined. The hydrodynamic diameter of the particles is then calculated using the Stokes-Einstein equation. cityu.edu.hk

In the context of emulsion polymerization of fluorinated acrylates, DLS provides critical information on:

Average Particle Size: The mean hydrodynamic diameter of the latex particles.

Polydispersity Index (PDI): A measure of the broadness of the particle size distribution. A PDI value below 0.1 generally indicates a narrow, monodisperse size distribution.

Particle Growth Kinetics: By taking measurements at different time intervals during the polymerization, the evolution of particle size can be monitored.

Research Findings from Analogous Polymers:

DLS has been extensively applied to study the emulsion polymerization of monomers like 2,2,2-trifluoroethyl methacrylate (TFEMA). In a study of the persulfate-initiated aqueous emulsion polymerization of TFEMA, DLS was used to determine the intensity-average particle diameters. nih.gov The results showed a significant difference in particle size depending on the presence of a surfactant.

Table 2: DLS Particle Size Analysis of Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) Latex

| Polymerization System | Average Particle Diameter (DLS) | Polydispersity (DLS) | Key Finding | Reference |

|---|---|---|---|---|

| PTFEMA emulsion (Surfactant-free) | 444 nm | 0.114 | Surfactant-free formulation leads to larger particles with a narrow size distribution. | nih.gov |

| PTFEMA emulsion (with SDS surfactant) | 113 nm | 0.076 | The presence of surfactant results in significantly smaller particles and a very narrow size distribution. | nih.gov |

| PFEMA latex | 110-125 nm | Not Reported | Demonstrates the formation of nano-sized latex particles. | researchgate.net |

Theoretical and Computational Investigations of 2,2,2 Trifluoroethyl 2 Chloroacrylate Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) on Monomer Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic reactivity of monomers like 2,2,2-trifluoroethyl 2-chloroacrylate (B1238316). Methods such as Density Functional Theory (DFT) and ab initio calculations provide a molecular-level understanding of reaction barriers and transition states.

Research Findings:

A study on the propagation kinetics of α-substituted acrylates, including ethyl α-chloroacrylate (ECA), utilized various DFT functionals to model the reaction. The functionals included BMK, BB1K, MPW1B95, MPW1K, and MPWB1K, with the MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) level of theory showing the best qualitative agreement with experimental data for the relative propagation kinetics. Such studies calculate the energy barriers for the addition of a radical to the monomer, which is a critical step in polymerization.

For acrylate (B77674) polymerization, high-level ab initio calculations, such as those at the M06-2X/6-311+G(d,p) level with solvation corrections, have been employed to predict a comprehensive set of intrinsic rate coefficients for various reactions. mdpi.com These calculations involve optimizing the geometries of reactants, transition states, and products. mdpi.com

Interactive Data Table: Calculated Propagation Rate Coefficients for Ethyl α-chloroacrylate (ECA) at Different Levels of Theory

The following table presents the calculated propagation rate coefficients (kp) for the dimeric radical addition to the ECA monomer. This data illustrates the sensitivity of the results to the chosen computational methodology.

Modeling of Free Radical Propagation and Termination Kinetics

Modeling the kinetics of free radical polymerization provides crucial information about the rate of polymer chain growth and the mechanisms that stop it.

Detailed Research Findings:

Computational studies have explored the effect of the growing chain length on the propagation kinetics. For α-substituted acrylates like ECA, calculations have been performed for the addition reactions of monomeric, dimeric, trimeric, and tetrameric radicals to the monomer. This helps in understanding how the reactivity of the radical changes as the polymer chain elongates.

Furthermore, computational models can investigate secondary reactions that influence the final polymer architecture. These include backbiting, β-scission, radical migration, and chain transfer to the monomer or polymer. mdpi.com Ab initio calculations can predict the rate coefficients for these complex reactions, which are often difficult to isolate and measure experimentally. mdpi.com For instance, in acrylate polymerization, both backbiting and chain-transfer-to-polymer reactions can create mid-chain radicals, which can then propagate to form branches or undergo β-scission, leading to chain cleavage. mdpi.com

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a monomer governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com

Detailed Research Findings:

In the context of 2,2,2-trifluoroethyl 2-chloroacrylate, the HOMO would be associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO would represent its ability to accept electrons (electrophilicity). youtube.com In a radical polymerization, the interaction between the singly occupied molecular orbital (SOMO) of the radical and the HOMO or LUMO of the monomer is crucial. The energy gap between these frontier orbitals influences the reaction rate.

Simulation of Polymerization Pathways and Energetics

Simulations of polymerization processes can provide a holistic view of the reaction, from initiation to the formation of a complex polymer network.

Detailed Research Findings:

Various simulation techniques are employed to model free-radical polymerization. The kinetic gelation model, for example, uses Monte Carlo simulations on a lattice to represent the polymerization of bifunctional monomers. cmu.edu This model can incorporate the kinetics of initiation, propagation, and termination, and can be adapted to simulate conditions with chain-transfer agents. cmu.edu

Reactive classical molecular dynamics is another powerful tool. nih.gov This method can simulate the photocurable polymerization process by defining an initial number of free radicals and modeling their subsequent reactions with unreacted monomers. nih.gov Such simulations can predict the thermodynamic properties of the monomer and the mechanical and topological features of the resulting polymer network. nih.gov

Stochastic Simulation Algorithms (SSA) are also used for their accuracy in modeling free-radical polymerization, although they can be computationally intensive. chemrxiv.org Hybrid algorithms are being developed to improve the efficiency of these simulations, making them applicable to larger and more complex systems. chemrxiv.org These simulations provide valuable insights into reaction mechanisms and help in predicting the properties of the final polymer. chemrxiv.org

Structure Property Relationships in Poly 2,2,2 Trifluoroethyl 2 Chloroacrylate Derived Materials

Correlating Halogen and Fluorine Content with Material Performance Attributes

The presence and proportion of halogen atoms—specifically fluorine and chlorine—in the polymer structure are primary determinants of the material's fundamental properties. The high electronegativity of fluorine and the size of the chlorine atom significantly influence polymer chain interactions, leading to unique thermal, optical, and surface characteristics.

Fluorine content is strongly correlated with several key performance attributes. A higher fluorine content generally leads to a lower refractive index, a desirable property for optical applications such as claddings for optical fibers. For instance, the homopolymer of 2,2,2-trifluoroethyl methacrylate (B99206), a structurally similar polymer, exhibits a low refractive index of 1.418. researchgate.net The trifluoroethyl group in poly(2,2,2-trifluoroethyl 2-chloroacrylate) contributes to a low surface energy, resulting in materials with high hydrophobicity and excellent chemical resistance. scribd.com This is a common feature in fluorinated polyacrylates, where the fluoroalkyl segments tend to migrate to the surface, minimizing surface free energy.

The introduction of a chlorine atom at the alpha position of the acrylate (B77674) monomer has a pronounced effect on the polymer's properties. The chlorine substituent is known to enhance the polymerization tendency of the monomer. researchgate.net In terms of thermal properties, the presence of chlorine can influence the thermal stability. For example, in copolymers of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl α-fluoroacrylate, an increase in the molar ratio of the chlorine-containing monomer leads to a change in the thermal decomposition temperature, which occurs between 220 to 295 °C. researchgate.net The rigidity of the polymer chain can also be strengthened by the introduction of a chlorine atom at the alpha position, which can improve dynamic water-repellent properties. researchgate.net

The following table summarizes the expected influence of halogen content on the properties of poly(this compound) based on data from related polymers.

| Property | Influence of High Fluorine Content | Influence of α-Chloro Substituent |

| Refractive Index | Decreases | Minor influence expected |

| Surface Energy | Decreases (leading to hydrophobicity) | May slightly increase surface energy compared to non-chlorinated analog |

| Thermal Stability | Generally high | Can influence degradation mechanism and temperature |

| Polymerization Reactivity | No significant direct effect | Enhances polymerization |

| Chain Rigidity | Increases | Increases |

Designing Specific Polymer Architectures through Copolymerization for Tailored Properties

Copolymerization is a versatile strategy to fine-tune the properties of materials derived from 2,2,2-trifluoroethyl 2-chloroacrylate (B1238316). By incorporating other monomers with distinct functionalities, it is possible to create polymer architectures with a tailored balance of properties for specific applications.

The reactivity ratios of the comonomers are critical in determining the final copolymer composition and microstructure. For instance, in the copolymerization of 2,2,2-trifluoroethyl methacrylate (MATRIFE) with 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE), the reactivity ratios were found to be rMATRIFE = 1.52 ± 0.03 and rFATRICE = 0.61 ± 0.03, indicating that MATRIFE is the more reactive monomer. researchgate.net This information is crucial for predicting and controlling the sequence distribution of monomer units along the polymer chain.

Through copolymerization, properties such as the glass transition temperature (Tg) can be systematically varied. For copolymers of 2,2,2-trifluoroethyl methacrylate and methyl acrylate, the Tg decreases with an increasing content of methyl acrylate. researchgate.net Similarly, in copolymers of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl α-fluoroacrylate, the Tg increases from 66 to 108 °C as the molar ratio of the chlorinated monomer increases. researchgate.net This demonstrates the ability to manipulate the thermomechanical properties of the resulting material.

Copolymerization can also be used to introduce specific functionalities. For example, copolymerizing with monomers containing acidic groups can enhance adhesion to various substrates. In a study on copolymers of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid, a high content of the acidic monomer led to good adhesion on metal substrates. rsc.org

The table below illustrates how copolymerization can be used to tailor the properties of materials based on this compound.

| Comonomer | Targeted Property Modification | Expected Outcome |

| Methyl Acrylate | Lowering Glass Transition Temperature | Increased flexibility |

| 2-(Trifluoromethyl)acrylic acid | Improved Adhesion | Enhanced bonding to substrates |

| Styrene (B11656) | Increased Refractive Index and Tg | Tailored optical and thermal properties |

| Glycidyl Methacrylate | Crosslinking Capability | Formation of network polymers with improved mechanical strength |

Understanding the Influence of Polymer Microstructure on Macroscopic Characteristics

The macroscopic properties of a polymer are not only determined by its chemical composition but also by its microstructure, which includes aspects like tacticity, monomer sequence distribution, and chain branching.

The molecular weight and molecular weight distribution (polydispersity) are also crucial microstructural parameters. These factors influence the mechanical properties, such as tensile strength and toughness, as well as the processing characteristics of the polymer. For copolymers of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl α-fluoroacrylate, the molecular weights ranged from 1.47 to 2.68 × 10⁴ g·mol⁻¹ with polydispersity indexes from 1.44 to 2.21. researchgate.net Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to precisely control these parameters and synthesize polymers with well-defined architectures. rsc.org

The following table summarizes the influence of key microstructural features on the macroscopic characteristics of poly(this compound) based materials.

| Microstructural Feature | Influence on Macroscopic Characteristics |

| Tacticity | Affects crystallinity, solubility, and mechanical properties. |

| Monomer Sequence Distribution | Determines whether the polymer is a random, alternating, block, or graft copolymer, impacting phase behavior and bulk properties. |

| Molecular Weight | Higher molecular weight generally leads to improved mechanical strength and thermal stability. |

| Polydispersity Index (PDI) | A lower PDI indicates a more uniform polymer chain length, leading to more predictable and consistent material properties. |

Post Polymerization Modification Strategies for Poly 2,2,2 Trifluoroethyl 2 Chloroacrylate

Chemical Derivatization of Pendant Groups or Polymer Chain Ends

The primary site for chemical derivatization in Poly(2,2,2-Trifluoroethyl 2-chloroacrylate) is the highly reactive α-chloro substituent on the polymer backbone. This electrophilic center is susceptible to nucleophilic substitution reactions, enabling the introduction of a diverse range of functional groups. The general scheme for this modification involves the reaction of the polymer with a suitable nucleophile, leading to the displacement of the chlorine atom and the formation of a new covalent bond.

This approach allows for the creation of a library of functionalized polymers from a single parent polymer, where the polymer backbone and molecular weight distribution remain largely unchanged. semanticscholar.org This enables a systematic study of structure-property relationships. Common nucleophiles that can be employed for the derivatization of similar poly(α-chloroacrylate) systems include amines, thiols, and azides.

Detailed Research Findings:

While specific studies on the post-polymerization modification of Poly(this compound) are not extensively documented, the reactivity of the α-chloroacrylate moiety is well-established. For instance, studies on analogous polymers such as poly(glycidyl methacrylate) demonstrate that a variety of amines can be used to open epoxide rings, a reaction that can be conceptually extended to the nucleophilic substitution of the chloro group in Poly(this compound). semanticscholar.org The reaction efficiency is typically dependent on the steric hindrance of the nucleophile and the reaction conditions.

The table below outlines potential derivatization reactions based on the known chemistry of α-chloroacrylates.

| Nucleophile | Resulting Functional Group | Potential Application of Modified Polymer |

| Primary Amine (R-NH₂) | Secondary Amine (-NHR) | pH-responsive materials, metal chelation |

| Secondary Amine (R₂NH) | Tertiary Amine (-NR₂) | Quaternization for antimicrobial surfaces |

| Azide (N₃⁻) | Azide (-N₃) | Precursor for "click" chemistry reactions |

| Thiol (R-SH) | Thioether (-SR) | High refractive index materials, adhesives |

| Hydroxide (OH⁻) | Hydroxyl (-OH) | Increased hydrophilicity, sites for further esterification |

This table is illustrative and based on the general reactivity of α-chloroacrylates.

The success of these derivatization reactions is typically monitored using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, to observe the appearance of new functional group bands, and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the chemical structure of the modified polymer.

Grafting and Cross-linking Approaches for Enhanced Functionality

Grafting and cross-linking are advanced post-polymerization modification techniques that significantly alter the architecture and properties of the initial polymer. techniques-ingenieur.fr These methods can be used to create novel materials with enhanced thermal stability, mechanical strength, and tailored functionalities.

Grafting:

Grafting involves the attachment of new polymer chains (the graft) onto the backbone of the existing Poly(this compound) polymer. quora.com This can be achieved through two primary approaches: "grafting to" and "grafting from".

"Grafting to" : This method involves reacting pre-synthesized polymer chains with functional groups that can displace the chlorine atoms on the Poly(this compound) backbone.

"Grafting from" : In this approach, the chloro-functionalized backbone is used to initiate the polymerization of a second monomer. The chlorine atom can be transformed into an initiator site, for example, for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of new polymer chains directly from the backbone.

The table below summarizes these grafting strategies.

| Grafting Method | Description | Advantages |

| "Grafting to" | Attachment of pre-made polymer chains to the backbone. | Well-defined graft chains. |

| "Grafting from" | Polymerization of a new monomer initiated from the backbone. | High grafting density can be achieved. |

This table outlines general grafting methodologies applicable to functional polymers.

Cross-linking:

Cross-linking involves the formation of covalent bonds between individual polymer chains, leading to the creation of a three-dimensional polymer network. techniques-ingenieur.fr This transformation significantly impacts the material's properties, often leading to increased rigidity, solvent resistance, and thermal stability. quora.com

For Poly(this compound), cross-linking can be achieved by reacting the polymer with a difunctional or multifunctional nucleophile. This cross-linking agent can react with the chloro-pendant groups on two different polymer chains, effectively linking them together. Diamines and dithiols are common examples of such cross-linking agents.

The degree of cross-linking can be controlled by adjusting the molar ratio of the cross-linking agent to the reactive chloro-groups on the polymer. This allows for the fine-tuning of the mechanical properties of the final material, from a soft gel to a rigid solid.

Detailed Research Findings:

While direct examples for Poly(this compound) are scarce, research on other acrylic polymers demonstrates the feasibility of these approaches. For instance, cross-linked acrylic polymers are highly valued for their durability and chemical resistance. rsc.org Studies on fluorinated methacrylates have also shown that grafting can be used to impart specific properties, such as hydrophobicity, to various substrates. researchgate.net The principles from these studies can be logically extended to the design of modified Poly(this compound) materials.

Emerging Research Directions and Future Perspectives

Development of Novel Controlled Polymerization Systems for 2,2,2-Trifluoroethyl 2-chloroacrylate (B1238316)

The progression from conventional free-radical polymerization to controlled/living radical polymerization (CRP) techniques has been pivotal for the synthesis of well-defined polymers with predetermined molecular weights and low dispersity. For fluorinated acrylates, these methods are crucial for fine-tuning material properties.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has emerged as a particularly robust and versatile CRP method for a wide range of monomers, including fluorinated acrylates. wikipedia.org Research on monomers structurally similar to 2,2,2-trifluoroethyl 2-chloroacrylate, such as 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), has demonstrated the efficacy of RAFT. rsc.org Studies have investigated both thermal and photo-initiated RAFT polymerizations of FATRIFE, achieving excellent control over the polymer chain growth. rsc.orgresearchgate.net In photo-initiated RAFT, polymerization can proceed at room temperature without the need for exogenous radical sources or catalysts, offering a "green" and temporally controlled process. rsc.org

The successful application of RAFT to FATRIFE provides a strong foundation for its adaptation to this compound. Key to this is the selection of an appropriate RAFT agent. A comparison of different chain transfer agents (CTAs) for the thermal RAFT polymerization of FATRIFE showed that 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid (CTA₂) provided superior control, resulting in polymers with low dispersity (Đ < 1.10). rsc.org

Table 1: Conditions for Photo-Initiated RAFT Polymerization of a Structurally Similar Monomer, FATRIFE

This table summarizes the controlled polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) using photo-RAFT, which suggests a promising pathway for the controlled polymerization of this compound.

| Parameter | Value | Reference |

| Monomer | 2,2,2-Trifluoroethyl α-fluoroacrylate (FATRIFE) | rsc.org |

| Chain Transfer Agent (CTA) | 4-Cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid (CTA₂) | rsc.org |

| Light Source | White LED lamps (14 W × 2) | rsc.org |

| Temperature | Room Temperature | rsc.org |

| Molar Mass (Mₙ,ₛₑ꜀) | Up to 25.3 kg mol⁻¹ | rsc.org |

| Dispersity (Đ) | < 1.10 | rsc.org |

| Control Mechanism | Temporal control observed via light ON/OFF experiments | rsc.org |

Other CRP techniques like Atom Transfer Radical Polymerization (ATRP) also represent a promising avenue. ATRP has been successfully employed for the polymerization of various acrylates and methacrylates, including 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA), yielding well-defined polymers. researchgate.netnih.gov The development of ATRP systems for this compound would further expand the toolbox for creating tailored polymers.

Exploration of Complex Polymer Architectures (e.g., Block Copolymers, Star Polymers)

The ability to create complex polymer architectures is a direct benefit of utilizing controlled polymerization techniques. For poly(this compound), the development of block and star polymers opens up possibilities for new materials with hierarchical structures and combined functionalities.

Block Copolymers: Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. This structure allows for the combination of different, often opposing, properties within a single material, leading to self-assembly and the formation of nanostructured materials.

RAFT polymerization is an excellent method for synthesizing block copolymers. wikipedia.org A macro-CTA of one polymer can be chain-extended with a second monomer to form a diblock copolymer. This has been demonstrated effectively with related fluorinated monomers. For instance, amphiphilic block copolymers of poly(2,2,2-trifluoroethyl methacrylate)-block-poly(4-vinyl pyridine) (PTFEMA-b-PVP) have been synthesized using RAFT. mdpi.com Similarly, poly(FATRIFE) synthesized by photoRAFT has been used as a macro-CTA for subsequent polymerization with other fluorinated monomers, successfully forming block copolymers. rsc.org These examples strongly suggest the feasibility of using a poly(this compound) macro-CTA to build novel block copolymers.

Table 2: Example of Amphiphilic Fluorinated Block Copolymer Synthesis via RAFT

This table details the synthesis of a block copolymer using a monomer structurally related to this compound, illustrating a viable strategy for creating complex architectures.

| Component | Description | Reference |

| First Block | Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | mdpi.com |

| Second Block | Poly(4-vinyl pyridine) (PVP) | mdpi.com |

| Polymerization Method | Reversible Addition-Fragmentation Chain Transfer (RAFT) | mdpi.com |

| Initiator | 2,2′-Azobisisobutyronitrile (AIBN) | mdpi.com |

| Application of Copolymer | Polymeric dispersant for graphene | mdpi.com |

Star Polymers: Star polymers consist of multiple polymer chains emanating from a central core. This architecture leads to unique solution and bulk properties compared to their linear analogues, such as lower viscosity. The general versatility of CRP techniques like RAFT and ATRP in creating a variety of architectures, including star and comb-like polymers, is well-established. wikipedia.org By using a multifunctional initiator or core-forming agent, it is anticipated that star polymers featuring poly(this compound) arms can be synthesized, leading to novel materials for coatings, lubricants, and rheology modifiers.

Integration with Advanced Manufacturing and Fabrication Techniques for Polymer Design

The translation of novel polymers into functional devices and materials is critically dependent on advanced manufacturing methods. Additive manufacturing (3D printing) is at the forefront of these techniques, enabling the rapid fabrication of complex three-dimensional structures. 3m.com

Fluorinated polymers are highly desirable for many 3D printing applications, particularly in fields like microfluidics, due to their chemical inertness, low friction, and tunable surface wettability. nih.gov Stereolithography (SLA) or vat polymerization, which uses light to selectively cure a liquid photopolymer resin, is a promising technique for processing fluoropolymers. 3m.com Research has demonstrated the 3D printing of microfluidic chips using photocurable resin formulations based on highly fluorinated methacrylates. mdpi.com These materials can be printed into transparent and chemically resistant devices. mdpi.com

Polymers derived from this compound are prime candidates for new photocurable resins. The acrylate (B77674) group is highly suitable for photo-polymerization, and the trifluoroethyl group would impart the desired fluoropolymer properties to the final printed object. Integrating these polymers into SLA or other 3D printing technologies could enable the on-demand fabrication of customized parts for the chemical processing, aerospace, and medical industries. 3m.comfluorostore.com

Table 3: Potential Benefits of 3D Printing with Fluoropolymers

This table outlines the advantages of using fluoropolymers in additive manufacturing, a key future direction for materials based on this compound.

| Benefit | Description | Reference |

| New Design Capabilities | Geometric flexibility allows for improved designs and potential weight reduction. | 3m.com |

| Enhanced Product Development | Accelerates design iterations and eliminates the need for prototype tooling. | 3m.com |

| Cost Savings | Eliminates initial tooling costs and reduces waste compared to subtractive manufacturing. | 3m.com |

| On-Demand Customization | Enables the production of customized products and spare parts as needed, reducing inventory. | 3m.com |

| Integrated Assemblies | Reduces assembly steps by printing integrated and multifunctional parts. | 3m.com |

Predictive Modeling for Rational Design of New Fluorinated Monomers and Polymers

The experimental development of new monomers and polymers is often a resource-intensive and time-consuming process. Predictive modeling and computational chemistry offer a powerful alternative for the rational design of materials with targeted properties, accelerating the discovery cycle.

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this approach. researchgate.net QSPR models use the chemical structure of a monomer's repeating unit to computationally predict the properties of the resulting polymer, such as glass transition temperature, refractive index, and solubility. researchgate.net This allows researchers to screen vast virtual libraries of potential monomers to identify candidates with the most promising characteristics before any synthetic work is undertaken. mdpi.com

For fluorinated polymers, methods like Density Functional Theory (DFT) have been used to investigate polymerization kinetics and reaction mechanisms. nih.gov Such quantum chemistry investigations provide a detailed understanding of how different structural features, such as the trifluoroethyl and chloro- groups in this compound, influence reactivity and the final polymer properties. nih.gov By combining these predictive tools, researchers can rationally design the next generation of fluorinated monomers and polymers, optimizing them for specific applications and avoiding the trial-and-error of traditional laboratory work. mdpi.com

Table 4: Predictive Modeling Approaches for Polymer Design

This table summarizes computational techniques that are crucial for the future rational design of new monomers like this compound and their corresponding polymers.

| Modeling Technique | Principle | Predicted Properties / Insights | Reference |

| Quantitative Structure-Property Relationship (QSPR) | Leverages information from monomer repeat units to estimate macroscopic polymer properties. | Flammability, solubility, intrinsic viscosity, glass transition temperature, refractive index. | researchgate.net |

| Density Functional Theory (DFT) | A quantum mechanical method to investigate the electronic structure and energy of molecules. | Polymerization kinetics, reaction mechanisms, Arrhenius parameters, minimum energy geometries. | mdpi.comnih.gov |

| In Silico Generation | Uses computational algorithms to create and screen large databases of new polymer structures. | Extreme values of properties (e.g., dielectric constant, refractive index) for novel structures. | mdpi.com |

Q & A

Q. How can researchers address the lack of crystallographic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.